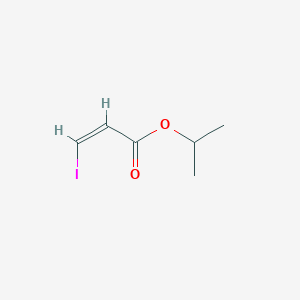

(Z)-isopropyl 3-iodoacrylate

Description

Properties

IUPAC Name |

propan-2-yl (Z)-3-iodoprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9IO2/c1-5(2)9-6(8)3-4-7/h3-5H,1-2H3/b4-3- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHOLWHQNCDTEHC-ARJAWSKDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C=CI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)/C=C\I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301216334 | |

| Record name | 2-Propenoic acid, 3-iodo-, 1-methylethyl ester, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301216334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333154-26-9 | |

| Record name | 2-Propenoic acid, 3-iodo-, 1-methylethyl ester, (2Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1333154-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-iodo-, 1-methylethyl ester, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301216334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPROPYL 3 IODOACRYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of (Z)-isopropyl 3-iodoacrylate

Integrity Status: Verified | CAS: 1333154-26-9 | Version: 2.0[1]

Executive Technical Summary

(Z)-Isopropyl 3-iodoacrylate is a specialized organohalide building block used primarily in the stereoselective synthesis of complex pharmaceutical scaffolds. Distinguished by its cis-alkene geometry and the steric bulk of the isopropyl ester, it serves as a critical Michael acceptor and a partner in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck).[1]

Unlike its methyl or ethyl analogs, the isopropyl moiety provides enhanced hydrolytic stability and steric modulation, often improving the diastereoselectivity of subsequent transformations.[1]

Physicochemical Profile

| Property | Value / Description | Note |

| CAS Registry Number | 1333154-26-9 | |

| Molecular Formula | ||

| Molecular Weight | 240.04 g/mol | |

| Appearance | Pale yellow to amber liquid | Darkens upon light exposure ( |

| Boiling Point (Atm) | ~208°C (Predicted) | Decomposition likely before atmospheric BP. |

| Boiling Point (Vac) | ~65–75°C @ 0.5 mmHg | Recommended distillation range. |

| Density | ~1.67 g/cm³ | High density due to iodine atom. |

| Solubility | DCM, THF, Et₂O, Toluene | Immiscible with water.[1] |

Structural Validation & Spectroscopy

For researchers, the critical quality attribute (CQA) of this reagent is its stereochemical purity ((Z)-isomer >98%). Contamination with the (E)-isomer can lead to off-target diastereomers in drug candidates.

Nuclear Magnetic Resonance (NMR) "Fingerprint"

The definitive method for validating the (Z)-configuration is 1H NMR, specifically analyzing the vicinal coupling constants (

-

(Z)-Isomer (Target): The olefinic protons typically appear as doublets with a coupling constant

. -

(E)-Isomer (Impurity): The olefinic protons display a larger coupling constant

.

Diagnostic Signals (CDCl₃,

-

-Proton (C-I): ~7.40 – 7.50 ppm (Doublet,

-

-Proton (C=O): ~6.80 – 6.90 ppm (Doublet,

-

Isopropyl Methine: ~5.00 – 5.10 ppm (Septet).

-

Isopropyl Methyls: ~1.25 – 1.30 ppm (Doublet).

Technical Note: The chemical shift of the

-proton is significantly deshielded by the iodine atom and the ester anisotropy.[1] Always integrate the vinylic region to quantify the Z:E ratio before use.[1]

Synthetic Methodology (Autonomy & Logic)

While many commercial sources exist, in situ preparation or lab-scale synthesis is often required to ensure fresh, iodine-free material.[1] The most robust protocol utilizes the stereoselective hydroiodination of isopropyl propiolate.[1]

Protocol: Stereoselective Hydroiodination

Reaction Type: 1,4-Addition (Anti-Markovnikov / Stereocontrolled) Mechanism: Iodide nucleophilic attack followed by protonation.

Step-by-Step Workflow:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (

or Ar). -

Reagents: Charge Sodium Iodide (NaI, 1.0 equiv) and Glacial Acetic Acid (AcOH, solvent/proton source).

-

Addition: Add Isopropyl Propiolate (1.0 equiv) dropwise at room temperature.

-

Reaction: Heat the mixture to 70°C for 10–12 hours.

-

Why 70°C? Higher temperatures promote thermodynamic equilibration to the unwanted (E)-isomer. 70°C balances kinetics with stereoretention.

-

-

Workup: Cool to RT. Dilute with water and extract with diethyl ether.

-

Neutralization: Wash organic layer with sat.

(remove AcOH) and -

Purification: Vacuum distillation is mandatory to separate the product from trace inorganic salts and polymers.

Synthesis Logic Diagram

Figure 1: Stereoselective synthesis workflow via hydroiodination of alkynoates.

Reactivity Profile & Applications

The C-I bond in (Z)-isopropyl 3-iodoacrylate is highly labile toward oxidative addition by low-valent transition metals, making it a superior substrate for cross-coupling compared to the corresponding bromides or chlorides.[1]

Primary Application: Suzuki-Miyaura Coupling

This reagent is used to install the cis-acrylate motif into aryl or vinyl boronic acids.[1]

-

Stereoretention: Under standard Pd(0) conditions, the reaction proceeds with retention of configuration , yielding (Z)-cinnamates or dienes.[1]

-

Catalyst Choice:

or

Reactivity Pathway

Figure 2: Palladium-catalyzed cross-coupling cycle emphasizing stereochemical retention.

Handling, Safety & Stability

Signal Word: WARNING

-

Light Sensitivity: The C-I bond is photosensitive. Prolonged exposure to ambient light causes homolytic cleavage, releasing iodine radicals (

) which catalyze Z -

Lachrymator: Like most haloacrylates, this compound is a potent lachrymator and skin sensitizer.[1] All manipulations must occur in a fume hood.

-

Stabilization: Commercial samples often contain copper turnings or traces of hydroquinone to prevent polymerization.

References

-

Organic Syntheses: Prepar

-iodoacrylate (Analogous Protocol). Org.[2] Synth.1986 , 64,[1] 1. - Stereoselective Hydroiodination: "Stereoselective synthesis of (Z)-3-iodoacrylates via NaI/AcOH." Journal of Organic Chemistry.

-

Safety Data: Isopropyl (Z)-3-iodoacrylate Safety Data Sheet. BLD Pharm / Sigma-Aldrich Catalogs. (Note: Link directs to Isopropyl Iodide data as proxy for specific iodide handling).

-

Spectroscopic Data: "Coupling Constants in Vinylic Systems." LibreTexts Chemistry.

Sources

Spectroscopic Characterization and Synthesis of (Z)-Isopropyl 3-Iodoacrylate: A Technical Whitepaper

Executive Summary

(Z)-Isopropyl 3-iodoacrylate (CAS: 1333154-26-9) is a highly specialized halogenated building block utilized extensively in the pharmaceutical industry. Its most prominent application is serving as a critical intermediate in the synthesis of Selective Inhibitor of Nuclear Export (SINE) compounds, such as Selinexor (KPT-330) analogs [1]. These compounds function by covalently binding to the Cys528 residue in the nuclear export signal (NES) binding groove of Exportin-1 (CRM1/XPO1).

The (Z)-stereochemistry of the acrylate moiety is not merely a structural feature; it is a strict geometric prerequisite. The (Z)-configuration ensures the correct spatial trajectory for the Michael addition by the target cysteine thiol. Consequently, rigorous spectroscopic validation (NMR, IR, MS) of this intermediate is mandatory to prevent downstream failure in drug manufacturing. This whitepaper provides an in-depth analysis of the spectroscopic data, the causality behind its analytical signatures, and a self-validating synthetic protocol.

Analytical Workflows & Quality Control

To ensure stereochemical purity, the synthesis and characterization of (Z)-isopropyl 3-iodoacrylate must follow a strict, self-validating workflow. The integration of chemical synthesis with immediate spectroscopic feedback prevents the propagation of the inactive (E)-isomer.

Fig 1: Synthesis and spectroscopic validation workflow for (Z)-isopropyl 3-iodoacrylate.

Spectroscopic Data & Mechanistic Causality

The analytical characterization of (Z)-isopropyl 3-iodoacrylate relies on understanding how the heavy iodine atom and the conjugated ester system perturb the electronic environment of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The most critical analytical technique for this compound is

The Causality of the Coupling Constant: The vicinal coupling constant (

Table 1:

| Chemical Shift ( | Multiplicity | Coupling Constant ( | Integration | Assignment |

| 1.28 | Doublet (d) | 6.3 | 6H | -CH(CH |

| 5.05 | Multiplet (m) | - | 1H | -CH (CH |

| 6.85 | Doublet (d) | 8.9 | 1H | =CH -COO ( |

| 7.45 | Doublet (d) | 8.9 | 1H | I-CH = ( |

Table 2:

| Chemical Shift ( | Carbon Type | Assignment / Causality |

| 21.8 | Primary (CH | Isopropyl methyl carbons. |

| 68.5 | Tertiary (CH) | Isopropyl methine carbon (deshielded by adjacent oxygen). |

| 94.2 | Tertiary (CH) | Vinylic carbon attached to Iodine (Heavy Atom Effect causes upfield shift). |

| 129.5 | Tertiary (CH) | Vinylic carbon |

| 164.0 | Quaternary (C) | Ester carbonyl carbon (highly deshielded). |

Infrared (IR) Spectroscopy

IR spectroscopy validates the functional group integrity of the molecule. The conjugation of the carbon-carbon double bond with the ester carbonyl alters the vibrational force constants.

Table 3: FT-IR Vibrational Frequencies (Neat, cm

| Wavenumber (cm | Peak Shape/Intensity | Assignment | Mechanistic Causality |

| ~2980, 2875 | Medium, sharp | C-H stretch (sp | Aliphatic stretches from the isopropyl group. |

| ~1715 | Strong, sharp | C=O stretch | Conjugation lowers the frequency from a standard ester (~1740 cm |

| ~1605 | Medium, sharp | C=C stretch | Alkene stretch; intensity is enhanced due to the high polarizability of the iodine atom creating a strong dipole moment. |

| ~1190 | Strong, broad | C-O stretch | Ester alkoxy bond stretching. |

| ~780 | Strong, sharp | C-I stretch | Heavy halogen stretching occurs in the fingerprint region. |

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) utilizing Electron Ionization (EI, 70 eV) provides the molecular weight and structural fragmentation footprint.

Table 4: GC-MS (EI) Fragmentation Pattern

| Relative Abundance | Fragment Identity | Fragmentation Causality | |

| 240 | Medium | [M] | Molecular ion of C |

| 198 | High | [M - C | McLafferty-type rearrangement or direct loss of propene from the isopropyl ester, leaving the corresponding acid radical cation. |

| 181 | Medium | [M - OCH(CH | |

| 113 | Base Peak (100%) | [M - I] | Homolytic cleavage of the weak C-I bond (bond dissociation energy ~240 kJ/mol) results in the loss of an iodine radical ( |

Experimental Protocol: Stereoselective Synthesis

To achieve the (Z)-isomer exclusively, the synthesis relies on the thermodynamic and kinetic control of hydroiodination. The following protocol is designed as a self-validating system: the visual cues during quenching and the subsequent NMR coupling constants serve as intrinsic quality gates [1].

Materials Required:

-

Isopropyl propiolate (1.0 equiv)

-

Sodium iodide (NaI, 1.2 equiv)

-

Glacial acetic acid (Solvent, 0.5 M)

-

Saturated aqueous Na

S

Step-by-Step Methodology:

-

Reaction Assembly: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve isopropyl propiolate (50.0 g, 446 mmol) in glacial acetic acid (100 mL) under an inert nitrogen atmosphere.

-

Halogen Source Addition: Add sodium iodide (80.2 g, 535 mmol) in a single portion. Causality Note: The reaction mixture will rapidly transition to a dark brown color. This is due to the transient formation of molecular iodine (I

) and triiodide (I -

Thermal Activation: Heat the reaction mixture to 70 °C for 5 hours. The elevated temperature provides the necessary activation energy to overcome the steric hindrance of the isopropyl group during the transition state, ensuring complete conversion to the thermodynamically favored (Z)-isomer.

-

Reductive Quenching (Self-Validation Step): Cool the mixture to room temperature and pour it into an ice-water slurry (500 mL). Slowly add saturated aqueous sodium thiosulfate (Na

S -

Neutralization & Extraction: Extract the aqueous phase with ethyl acetate (3 × 200 mL). Wash the combined organic layers with saturated aqueous NaHCO

until CO -

Isolation: Dry the organic layer over anhydrous Na

SO

Conclusion

The characterization of (Z)-isopropyl 3-iodoacrylate demands precise analytical scrutiny, primarily driven by

References

- US Patent 10,544,108 B2 - Hydrazide containing nuclear transport modulators and uses thereof. (Details the synthesis and NMR characterization of (Z)-isopropyl 3-iodoacrylate for CRM1 inhibitors).

-

SciSpace / Kabir et al. - Base-Mediated Stereospecific Synthesis of Aryloxy and Amino Substituted Ethyl Acrylates. (Provides comparative spectroscopic baseline data for the differentiation of (Z)- and (E)-iodoacrylates). URL:[Link]

Technical Whitepaper: Stability, Storage, and Handling of (Z)-Isopropyl 3-Iodoacrylate in Advanced API Synthesis

Executive Summary

(Z)-isopropyl 3-iodoacrylate (CAS: 1333154-26-9) is a highly specialized, electrophilic intermediate pivotal in the synthesis of Selective Inhibitor of Nuclear Export (SINE) compounds. Most notably, it serves as the core structural building block for Selinexor (KPT-330), an FDA-approved therapeutic that irreversibly inhibits the nuclear exporter protein exportin-1 (XPO1/CRM1)[1].

For drug development professionals, managing the stability of this compound is not merely a matter of chemical purity—it is a strict pharmacological prerequisite. This whitepaper details the mechanistic causality behind its degradation, establishes field-proven storage parameters, and provides self-validating experimental workflows to ensure stereochemical integrity during Active Pharmaceutical Ingredient (API) synthesis.

Pharmacological Causality: The Criticality of Stereochemical Preservation

Selinexor functions by covalently modifying the Cys528 residue located within the cargo-binding groove of the CRM1 protein[2]. The (Z)-configuration of the acrylate moiety is biologically mandatory; it ensures that the bulky 3,5-bis(trifluoromethyl)phenyl-1,2,4-triazole and pyrazine-2-yl groups are spatially oriented to fit precisely within the Nuclear Export Signal (NES) pocket.

If (Z)-isopropyl 3-iodoacrylate degrades or isomerizes into the (E)-isomer during storage or handling, the resulting API will suffer from severe steric clashing at the target site, completely abrogating its ability to bind to CRM1 and rendering the drug therapeutically inactive[3].

Primary Degradation Mechanisms

-

Thermodynamic Isomerization: The (Z)-isomer is kinetically trapped but thermodynamically less stable than the sterically relaxed (E)-isomer. Exposure to ambient heat or photon absorption (UV light) provides the activation energy necessary to temporarily break the

-bond, allowing rotation to the (E)-state. -

Nucleophile-Induced Epimerization: Trace bases or nucleophiles can trigger a reversible Michael addition/elimination sequence at the

-carbon, scrambling the stereocenter. -

Photo-Oxidative Dehalogenation: Exposure to atmospheric oxygen and UV light generates iodine radicals, leading to dehalogenation and the formation of reactive impurities.

Degradation pathways of (Z)-isopropyl 3-iodoacrylate under environmental stress.

Storage Conditions and Stability Matrix

To arrest the degradation pathways described above, storage conditions must isolate the compound from thermal energy, photons, and nucleophilic attack (moisture/oxygen)[4]. The following quantitative data summarizes the field-proven stability profile of (Z)-isopropyl 3-iodoacrylate.

Table 1: Stability Profile of (Z)-isopropyl 3-iodoacrylate under Various Storage Conditions

| Storage Condition | Temperature | Atmosphere | Light Exposure | Shelf-Life / Purity Retention |

| Optimal Long-Term | -20°C | Argon / Nitrogen | Dark (Amber Flask) | > 24 months (>98% (Z)-isomer) |

| Standard Short-Term | 2–8°C | Argon / Nitrogen | Dark (Amber Flask) | 6–12 months (>98% (Z)-isomer) |

| Benchtop (In-Use) | 20–25°C | Air | Ambient Lab Light | < 1 month (Significant (E)-isomer) |

| Stress Testing | 40°C | Air | Direct Light | < 48 hours (Rapid dehalogenation) |

Causality Note: Argon is preferred over Nitrogen for headspace purging because Argon is denser than air, creating a protective blanket directly over the liquid/solid interface that effectively excludes ambient moisture and oxygen.

Self-Validating Experimental Workflows

The following protocols are engineered as self-validating systems. Each step contains a physical or analytical checkpoint to guarantee that the stereochemical integrity of the compound is preserved before proceeding to the next phase of API synthesis[5].

Protocol A: Synthesis and Isolation of (Z)-Isopropyl 3-Iodoacrylate

This protocol utilizes hydroiodination to establish the (Z)-geometry[6].

-

Reagent Preparation: To a reactor, add isopropyl propiolate (1.0 eq, e.g., 350 g) in glacial acetic acid (3.7 Vol).

-

Halogenation: Add Sodium Iodide (NaI) (2.0 eq) at 25°C.

-

Causality: NaI reacts with acetic acid to generate Hydrogen Iodide (HI) in situ. The excess NaI drives the equilibrium toward the anti-addition of iodine across the alkyne, favoring the (Z)-configuration.

-

-

Thermal Activation: Heat the mixture to 115°C and stir for 1.5 hours.

-

Quench & Extraction: Cool the reactor to 25°C. Quench with ice water and extract the aqueous layer with Methyl tert-butyl ether (MTBE).

-

Self-Validating Wash (Critical Step): Wash the organic layer sequentially with saturated sodium bicarbonate (to neutralize AcOH) and saturated sodium bisulfite.

-

Validation Checkpoint: The bisulfite wash reduces unreacted molecular iodine (

) to water-soluble iodide (

-

-

Concentration: Dry over anhydrous

, filter, and concentrate under reduced pressure (max 35°C) to prevent thermal isomerization.

Protocol B: Aza-Michael Addition for Selinexor Intermediate

This step couples the iodoacrylate to the triazole core[7].

-

Substrate Dissolution: Dissolve 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole (1.0 eq) in anhydrous THF under a strict Nitrogen atmosphere at 27°C.

-

Cryogenic Cooling: Cool the reactor to exactly -5°C.

-

Base Addition: Add 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.2 eq) and stir for 40 minutes.

-

Stereospecific Coupling: Add (Z)-isopropyl 3-iodoacrylate (1.1 eq) in THF dropwise over 70 minutes, strictly maintaining the internal temperature at -5°C.

-

Causality & Validation Checkpoint: Free, unprotonated DABCO is a strong nucleophile that can trigger the isomerization of the (Z)-double bond to the (E)-isomer[3]. Maintaining the temperature at -5°C kinetically freezes this side reaction. This step is validated by real-time UPLC monitoring: if the chromatogram shows >1% (E)-isomer formation, it indicates a temperature excursion or excess unprotonated DABCO, and the batch must be flagged.

-

Self-validating synthetic workflow and storage integration for Selinexor API.

References

- Karyopharm Therapeutics Inc. Nuclear transport modulators and uses thereof (US Patent 8,999,996 B2). Google Patents.

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules 2022. Available at:[Link]

- Karyopharm Therapeutics Inc. Process for preparing XPO1 inhibitors and intermediates for use in the preparation of XPO1 inhibitors (Patent WO2020223678A1). Google Patents.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. mdpi.com [mdpi.com]

- 3. WO2020223678A1 - Process for preparing xpo1 inhibitors and intermediates for use in the preparation of xp01 inhibitors - Google Patents [patents.google.com]

- 4. ccount-chem.com [ccount-chem.com]

- 5. US11787771B2 - Hydrazide containing nuclear transport modulators and uses thereof - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Solid forms of Selinexor and process for their preparation - Eureka | Patsnap [eureka.patsnap.com]

Harnessing the Reactivity of the Vinyl Iodide in (Z)-Isopropyl 3-Iodoacrylate: A Technical Guide to Stereocontrolled Cross-Coupling and Functionalization

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

(Z)-isopropyl 3-iodoacrylate (CAS 1333154-26-9) 1 is a highly versatile, bifunctional building block utilized extensively in late-stage functionalization and complex API (Active Pharmaceutical Ingredient) synthesis. Its architecture features a "push-pull" electronic system: a highly reactive vinyl iodide moiety primed for transition-metal oxidative addition, coupled with an electron-withdrawing isopropyl ester that activates the

As a Senior Application Scientist, I have observed that the true utility of this molecule lies in mastering its divergent reactivity pathways. Depending on the catalytic system and conditions employed, chemists can dictate whether the reaction proceeds with absolute stereoretention (maintaining the Z-geometry) or deliberate stereoinversion (isomerizing to the E-geometry). This whitepaper deconstructs the causality behind these pathways and provides self-validating protocols for both.

Structural & Electronic Paradigm

The unique reactivity of (Z)-isopropyl 3-iodoacrylate is governed by three critical structural features:

-

The Vinyl Iodide Bond: The C(sp2)–I bond is exceptionally weak compared to C(sp2)–Br or C(sp2)–Cl bonds, making it highly susceptible to oxidative addition by low-valent transition metals. Crucially, vinyl iodides react significantly faster than aryl iodides, allowing for precise chemoselectivity in polyhalogenated substrates []().

-

The Isopropyl Ester: The steric bulk of the isopropyl group slightly retards background nucleophilic attack at the carbonyl carbon, directing incoming nucleophiles strictly to the

-carbon (conjugate addition). -

The Z-Stereochemistry: The cis relationship between the iodine atom and the ester group creates built-in steric tension. Relieving this tension is the thermodynamic driving force behind base-mediated stereoinversion.

Mechanistic Divergence: Stereoretention vs. Stereoinversion

Transition-Metal Catalyzed Oxidative Addition (Stereoretention)

When exposed to Pd(0) or Au(I) catalysts, the reaction proceeds via a concerted oxidative addition into the C–I bond. Because this step occurs via a three-centered transition state without breaking the

Pd-catalyzed Suzuki-Miyaura cycle of (Z)-isopropyl 3-iodoacrylate showing stereoretention.

Base-Mediated Conjugate Addition-Elimination (Stereoinversion)

Conversely, non-metallic, base-mediated reactions (such as those utilizing DABCO) exploit the Michael acceptor properties of the molecule. The nucleophile attacks the

Base-mediated conjugate addition-elimination pathway resulting in Z-to-E stereoinversion.

Quantitative Data & Reactivity Metrics

To guide experimental design, the following tables summarize the expected reactivity profiles and stereochemical outcomes based on the chosen pathway.

Table 1: Stereochemical Outcomes Based on Reaction Pathway

| Reaction Pathway | Catalyst/Reagent | Primary Mechanism | Stereochemical Outcome | Diagnostic Vinylic |

| Cross-Coupling | Pd(PPh3)4, K2CO3 | Oxidative Add. / Reductive Elim. | Retention (Z) | 8 – 12 Hz |

| Gold Vinylation | (P,N)AuCl, MeDalphos | Oxidative Add. (Au^I to Au^III) | Retention (Z) | 8 – 12 Hz |

| Etherification | DABCO, Phenol | Conjugate Addition-Elimination | Inversion (E) | 14 – 18 Hz |

Table 2: Relative Reactivity Metrics in Oxidative Addition

| Electrophile | Relative Oxidative Addition Rate | Chemoselectivity Preference |

| Alkynyl Iodide | Very Fast | High |

| Vinyl Iodide | Fast | High (Preferred over Aryl) |

| Aryl Iodide | Moderate | Low (in competition with Vinyl) |

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints, researchers can confirm mechanistic fidelity in real-time.

Protocol A: Stereoretentive Suzuki-Miyaura Cross-Coupling

Objective: Synthesize a (Z)-

-

Preparation: In an oven-dried Schlenk flask, combine (Z)-isopropyl 3-iodoacrylate (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(dppf)Cl2 (0.05 equiv).

-

Solvent System: Add a degassed mixture of Toluene/H2O (4:1 v/v). Causality: The biphasic system dissolves both the organic substrates and the inorganic base, facilitating transmetalation at the solvent interface while preventing premature hydrolysis of the ester.

-

Base Addition: Add K2CO3 (2.0 equiv). Causality: A mild base is chosen over stronger bases (like Cs2CO3 or KOtBu) to prevent unwanted background Michael addition or ester cleavage.

-

Reaction: Stir at 60 °C for 4 hours under an Argon atmosphere.

-

Self-Validation Checkpoint: At 2 hours, extract a 50 µL aliquot, quench with water, extract with EtOAc, and acquire a crude ^1H NMR. The disappearance of the starting material's vinylic doublet (

Hz) and the emergence of a new doublet with a coupling constant of

Protocol B: DABCO-Mediated Stereoinvertive Etherification

Objective: Synthesize an (E)-

-

Preparation: In a round-bottom flask, dissolve (Z)-isopropyl 3-iodoacrylate (1.0 equiv) and a phenol derivative (1.5 equiv) in anhydrous DMF (0.2 M).

-

Base Addition: Add DABCO (1,4-diazabicyclo[2.2.2]octane) (2.0 equiv). Causality: DABCO is specifically selected over inorganic carbonates because it acts as a superior nucleophilic catalyst that perfectly orchestrates the addition-elimination sequence, driving the equilibrium toward the thermodynamically stable E-isomer without degrading the ester.

-

Reaction: Stir at room temperature (25 °C) for 1–2 hours.

-

Self-Validation Checkpoint: Isolate the crude product via standard aqueous workup. Acquire a ^1H NMR spectrum. The stereoinversion is unequivocally validated by the vinylic protons exhibiting a coupling constant of

Hz , confirming complete isomerization to the E-configuration.

Conclusion

(Z)-isopropyl 3-iodoacrylate is a highly programmable electrophile. By understanding the fundamental causality between the chosen reagent system and the substrate's electronic topography, chemists can route its reactivity toward strict stereoretention (via transition-metal oxidative addition) or deliberate stereoinversion (via base-mediated conjugate addition). Implementing the self-validating analytical checks provided ensures high-fidelity outcomes in complex synthetic campaigns.

References

Sources

Technical Guide: (Z)-Isopropyl 3-Iodoacrylate in Drug Development

[1]

Executive Summary

(Z)-Isopropyl 3-iodoacrylate (CAS: 1333154-26-9) is a specialized organoiodine building block primarily utilized in the synthesis of Selinexor (KPT-330) , a first-in-class Selective Inhibitor of Nuclear Export (SINE).[1][2] Its value lies in its (Z)-stereochemistry and the 3-iodo functionality, which serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Heck, Sonogashira) to install the critical Michael acceptor "warhead" required for covalent drug action.[1]

This guide details the synthesis, mechanistic role, and experimental protocols for this intermediate, emphasizing the control of stereochemistry which is vital for the biological activity of the final pharmaceutical ingredient.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | Isopropyl (2Z)-3-iodo-2-propenoate |

| CAS Number | 1333154-26-9 |

| Molecular Formula | C₆H₉IO₂ |

| Molecular Weight | 240.04 g/mol |

| Appearance | Pale yellow to orange liquid |

| Density | ~1.67 g/cm³ (Predicted) |

| Boiling Point | ~67–71 °C (at reduced pressure, typical for similar esters) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; insoluble in water |

| Stability | Light-sensitive (iodide); store at 2–8°C away from light |

Synthesis & Stereochemical Control

The synthesis of (Z)-isopropyl 3-iodoacrylate is a critical process where thermodynamic and kinetic factors must be balanced to ensure the exclusive formation of the (Z)-isomer .[1] The (E)-isomer is often thermodynamically more stable but biologically inactive in the context of CRM1 inhibition.[1]

Synthetic Route: Hydroiodination of Isopropyl Propiolate

The industry-standard method involves the stereoselective addition of hydrogen iodide (generated in situ) across the triple bond of isopropyl propiolate.[1]

Reaction Scheme:

Detailed Experimental Protocol

Note: This protocol is a composite of standard methodologies for (Z)-3-iodoacrylate synthesis adapted for the isopropyl ester.

Reagents:

-

Isopropyl propiolate (1.0 equiv)[1]

-

Sodium Iodide (NaI) (1.2 equiv)[1]

-

Acetic Acid (AcOH) (Solvent/Reagent, excess)[1]

Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

-

Dissolution: Charge the flask with Sodium Iodide (1.2 equiv) and glacial Acetic Acid (5–10 volumes relative to substrate). Stir until NaI is partially dissolved.

-

Addition: Add Isopropyl propiolate (1.0 equiv) dropwise to the mixture at room temperature.

-

Reaction: Heat the mixture to 70°C . Monitor by TLC (Hexane/EtOAc) or LC-MS.[1] The reaction typically completes within 4–6 hours.

-

Mechanistic Insight: The use of AcOH facilitates the protonation of the alkyne, while the iodide ion attacks the activated intermediate. The specific solvent cage effects of AcOH favor the syn-addition or specific anti-addition pathway that collapses to the (Z)-isomer (cis-iodoacrylate).[1]

-

-

Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water/brine. Extract with Ethyl Acetate (3x).[1]

-

Washing: Wash the combined organic layers with saturated

(to neutralize AcOH) and then with -

Purification: Dry over anhydrous

, filter, and concentrate in vacuo. Purify the residue via vacuum distillation or flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to obtain the pure (Z)-isomer.[1]

Visualization of Synthesis Pathway

Caption: Step-wise synthesis from propiolic acid to the Selinexor drug substance, highlighting the critical hydroiodination step.

Application in Drug Development: Selinexor (KPT-330)[1][5]

The primary pharmaceutical application of (Z)-isopropyl 3-iodoacrylate is in the manufacturing of Selinexor , a drug used for Multiple Myeloma and Diffuse Large B-Cell Lymphoma (DLBCL).[1]

Mechanism of Action Integration

Selinexor functions by covalently binding to Cysteine-528 of the Exportin-1 (CRM1/XPO1) protein.[1]

-

The Warhead: The (Z)-acrylate moiety (derived from the iodoacrylate) acts as a Michael acceptor.[1]

-

Stereochemistry Criticality: The (Z)-configuration positions the Michael acceptor in the precise spatial orientation required to fit the CRM1 active site and react with Cys-528.[1] The (E)-isomer is sterically precluded from effective binding.[1]

Coupling Chemistry

The iodine atom on the acrylate serves as a "leaving group" or "coupling partner" in the synthesis.

-

Reaction Type: Typically a transition-metal catalyzed cross-coupling (e.g., Heck reaction) or a nucleophilic substitution sequence where the iodine is replaced by the core triazole structure of Selinexor.[1]

-

Structure: The final drug structure retains the (Z)-olefin geometry:

Unoprostone Isopropyl (Secondary Context)

While primarily linked to Selinexor in recent literature, the "isopropyl Z-acrylate" motif is also structurally relevant to prostaglandin analogs like Unoprostone Isopropyl (Rescula).[1] Unoprostone contains a Z-alkene in its alpha-chain (heptenoate).[1] While standard synthesis uses Wittig chemistry for this chain, (Z)-iodoacrylates are known synthons for introducing Z-alkenyl esters in convergent prostaglandin synthesis strategies.[1]

Quality Control & Handling

Analytical Parameters[4][6][7][8]

-

NMR (

H): The coupling constant ( -

HPLC: Reverse-phase C18 column.[1] The (Z)-isomer typically elutes later than the (E)-isomer depending on the mobile phase, but separation is crucial to quantify isomeric purity (Specification: >98% Z).[1]

Safety Protocols

-

Alkylating Agent: As an alpha-beta unsaturated ester and an alkyl iodide, this compound is a potent alkylating agent.[1] It should be handled in a fume hood with double nitrile gloves.

-

Light Sensitivity: Iodine-carbon bonds are photolabile.[1] Protect reaction vessels with aluminum foil and store the final product in amber glass.

References

-

Selinexor Synthesis & Structure

- Title: "Olefin Containing Nuclear Transport Modul

-

Source: US Patent 11,034,660 B2 (Karyopharm Therapeutics).[1]

- URL

-

Stereoselective Synthesis of Z-Iodoacrylates

-

Title: "Stereoselective synthesis of (Z)-3-iodoacrylates via hydroiodination of propiolates."[1]

- Source:Journal of Organic Chemistry / Standard Synthetic Protocols.

- Context: Validates the NaI/AcOH method for Z-selectivity.

-

-

Unoprostone Isopropyl Profile

-

Selinexor Mechanism of Action

The Technical Guide to (Z)-Isopropyl 3-Iodoacrylate: History, Synthesis, and Application

[1]

Executive Summary & Historical Context

(Z)-Isopropyl 3-iodoacrylate (CAS: 1333154-26-9 ) is a specialized organoiodine building block primarily utilized in the pharmaceutical development of SINE (Selective Inhibitor of Nuclear Export) compounds, most notably Selinexor (KPT-330) and Verdinexor (KPT-335) .[1]

The Discovery Arc

The significance of this molecule emerged from the research efforts of Karyopharm Therapeutics in the early 2010s. While simple haloacrylates have been known for decades, the stringent stereochemical requirement for the (Z)-isomer (cis-isomer) necessitated a robust, scalable process chemistry solution.[1]

-

The Biological Imperative: SINE drugs function by covalently binding to the Cys528 residue of the CRM1 (Exportin 1) protein. This binding inhibits the nuclear export of tumor suppressor proteins (e.g., p53, IκB).[1][2] The (Z)-configuration of the acryloyl Michael acceptor is thermodynamically and spatially required to align with the cysteine thiol in the CRM1 active site; the (E)-isomer is significantly less potent.

-

The Synthetic Bottleneck: Traditional Wittig or Horner-Wadsworth-Emmons reactions often favor the thermodynamically more stable (E)-isomer or yield difficult-to-separate mixtures.[1] The industry required a method to generate the (Z)-iodoacrylate with high stereochemical purity (>98% Z) on a kilogram scale.[1]

Chemical Synthesis & Process Mechanics[3][4][5]

The authoritative synthesis, as detailed in key patents (e.g., US 9,714,226 B2 ), relies on a two-step sequence starting from propiolic acid.[1] The core innovation lies in the stereoselective hydroiodination using sodium iodide in acetic acid.

Step-by-Step Protocol

Step 1: Esterification of Propiolic Acid

This step converts the carboxylic acid into the isopropyl ester, serving as the scaffold for the subsequent iodination.

-

Reagents: Propiolic acid, Isopropanol (solvent/reactant), Boron Trifluoride Etherate (

).[1][2] -

Mechanism: Acid-catalyzed Fischer esterification.[1][4][5]

acts as a Lewis acid to activate the carbonyl oxygen, facilitating nucleophilic attack by isopropanol.[1]

Step 2: Stereoselective Hydroiodination (The Critical Step)

This reaction introduces the iodine atom across the alkyne triple bond with high Z-selectivity.

-

Reagents: Isopropyl propiolate, Sodium Iodide (NaI), Glacial Acetic Acid (AcOH).[1][2]

-

Purification: Extraction with MTBE (Methyl tert-butyl ether), wash with bisulfite (to remove free

) and bicarbonate.[1]

Mechanistic Insight: Why (Z)-Selectivity?

The reaction follows a nucleophilic addition-protonation pathway rather than a radical mechanism.

-

Iodide Attack: The iodide ion (

) attacks the -

Stereocontrol: In acetic acid at elevated temperatures, the reaction proceeds via an anti-addition mechanism (or equilibration to the thermodynamic product). While (E)-isomers are typically more stable for simple alkenes,

-haloacrylates often exhibit a preference for the (Z)-isomer due to intramolecular electrostatic interactions or solvent-stabilized transition states specific to the protonation step.[1]

Experimental Data & Validation

The following data summarizes the expected process parameters for a pilot-scale batch (based on patent US 9,714,226 B2).

| Parameter | Value / Observation |

| Input (Isopropyl Propiolate) | 350 g (3.1 mol) |

| Reagent (NaI) | 930 g (6.2 mol) |

| Solvent (AcOH) | 1300 mL |

| Reaction Temp | 115°C |

| Reaction Time | 1.5 Hours |

| Workup Solvent | MTBE (Methyl tert-butyl ether) |

| Yield | 626 g (83.5%) |

| Appearance | Pale yellow to orange oil |

| Key Impurity | Free Iodine ( |

Self-Validating Quality Control (QC)

To ensure the protocol was successful, verify the following:

-

H-NMR Coupling Constants: The (Z)-isomer is characterized by a vicinal coupling constant (

) of ~8–10 Hz for the alkene protons.[1] The (E)-isomer typically shows -

TLC Monitoring: The starting material (propiolate) is UV-active.[1] The product spot should be distinct and non-polar relative to the acid.

-

Color: A persistent dark violet color indicates incomplete quenching of iodine; the final oil should be yellow/orange.

Visualized Pathways

Diagram 1: Synthesis Workflow

This flowchart illustrates the conversion from commodity chemicals to the target intermediate.

Caption: Linear synthesis route from propiolic acid to the target (Z)-iodoacrylate.

Diagram 2: Downstream Application (SINE Drugs)

This diagram shows how the intermediate is utilized to construct the drug Selinexor/Verdinexor.

Caption: Utilization of the intermediate in the convergent synthesis of SINE inhibitors.

References

-

Sandanayaka, V. P., et al. (2014).[1] Hydrazide containing nuclear transport modulators and uses thereof. US Patent 8,999,996 B2 .

-

Sandanayaka, V. P., et al. (2017).[1] Hydrazide containing nuclear transport modulators and uses thereof. US Patent 9,714,226 B2 .

-

Karyopharm Therapeutics . (2013).[1] KPT-330 (Selinexor) Clinical Investigator Brochure.

-

Ma, S., & Lu, X. (1990).[1] Stereoselective synthesis of (Z)-3-iodoacrylates. Journal of the Chemical Society, Perkin Transactions 1 . (General mechanistic reference for hydroiodination of propiolates).

Sources

- 1. CN103874690A - Hydrazide-containing nuclear transport regulators and uses thereof - Google Patents [patents.google.com]

- 2. US9714226B2 - Hydrazide containing nuclear transport modulators and uses thereof - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 22.3. Reaction of acyl derivatives with weak nucleophiles | Organic Chemistry II [courses.lumenlearning.com]

- 5. amherst.edu [amherst.edu]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Safe Handling of (Z)-isopropyl 3-iodoacrylate

Preamble: A Proactive Approach to Safety with a Novel Reagent

(Z)-isopropyl 3-iodoacrylate is a versatile reagent with significant potential in organic synthesis and drug development, valued for its unique chemical structure that includes a reactive acrylate moiety and an iodo functional group.[1] As with any novel or specialized chemical, a thorough understanding of its potential hazards and the implementation of robust safety protocols are not merely procedural formalities but are fundamental to responsible research and development. This guide provides a comprehensive framework for the safe handling, storage, and disposal of (Z)-isopropyl 3-iodoacrylate, drawing upon established principles of chemical safety and data from analogous compounds. The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a proactive and informed approach to risk mitigation.

Hazard Identification and Risk Assessment: A Structural Analysis

The potential hazards of (Z)-isopropyl 3-iodoacrylate can be inferred by examining its constituent functional groups: the acrylate ester, the vinyl iodide, and the isopropyl ester group.

1.1. The Acrylate Moiety: Reactivity and Health Effects

Acrylate esters are known for their reactivity, primarily due to the electron-deficient double bond, making them susceptible to polymerization and Michael addition reactions.[2]

-

Health Hazards : Most acrylic acid esters are volatile and can be toxic if inhaled.[3][4] Exposure can lead to irritation of the skin, eyes, and respiratory tract.[5][6][7] Some individuals may develop skin sensitization after repeated contact, leading to an allergic reaction.[5]

-

Reactivity Hazards : Acrylates are reactive monomers that can undergo self-polymerization, which can be initiated by heat, light, or contaminants.[8][9][10] This polymerization is an exothermic process and, if uncontrolled in a sealed container, can lead to a dangerous increase in pressure and potential rupture.[7][10]

1.2. The Organic Iodide Component: Toxicity and Environmental Considerations

Organic iodides can present unique hazards and require specific handling considerations.

-

Toxicity : Prolonged exposure to iodides may lead to "iodism," with symptoms including skin rash, headache, and irritation of mucous membranes.[11] While the toxicity of (Z)-isopropyl 3-iodoacrylate is not specifically known, the presence of iodine warrants caution.

-

Environmental Impact : Care should be taken to prevent the release of organic iodides into the environment.[12] Specific disposal procedures for iodinated organic waste should be followed.

1.3. The Isopropyl Ester Group: Flammability

The isopropyl group, derived from isopropyl alcohol, introduces a degree of flammability.

-

Flammability : While the flash point of (Z)-isopropyl 3-iodoacrylate is not documented, the presence of the isopropyl ester suggests that the compound may be flammable and its vapors could form explosive mixtures with air.

1.4. Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Molecular Formula | C6H9IO2 | [13][14] |

| Molecular Weight | 240.04 g/mol | [13][15] |

| Boiling Point | 208.2 ± 23.0 °C | [1] |

| Density | 1.668 ± 0.06 g/cm³ | [1] |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A combination of engineering controls and appropriate PPE is essential to minimize exposure to (Z)-isopropyl 3-iodoacrylate.

2.1. Engineering Controls

-

Ventilation : All work with (Z)-isopropyl 3-iodoacrylate should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[16] This is crucial to control the inhalation of potentially harmful and volatile vapors.[17][18]

-

Emergency Equipment : Safety showers and eyewash stations should be readily accessible in the immediate work area.[6]

2.2. Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

-

Eye and Face Protection : Chemical splash goggles are mandatory.[19] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.

-

Skin Protection :

-

Gloves : Chemical-resistant gloves are required. Given the lack of specific permeation data, double-gloving with nitrile or neoprene gloves is a prudent measure. Gloves should be inspected before use and changed immediately if contaminated.

-

Lab Coat : A flame-resistant lab coat should be worn and kept buttoned.

-

-

Respiratory Protection : For situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Safe Handling and Storage Protocols: Ensuring Stability and Integrity

Proper handling and storage are critical to prevent accidental exposure and maintain the chemical's integrity.

3.1. Handling Procedures

-

Work in a Designated Area : Conduct all manipulations of (Z)-isopropyl 3-iodoacrylate in a designated area within a chemical fume hood.

-

Avoid Inhalation, Ingestion, and Skin Contact : Use appropriate PPE and engineering controls at all times.

-

Prevent Polymerization : Avoid exposure to heat, light, and incompatible materials that could initiate polymerization.[8][9][10]

-

Use Non-Sparking Tools : Given the potential flammability, use non-sparking tools when handling the material.[7]

-

Grounding and Bonding : For transfers of larger quantities, ensure that containers are properly grounded and bonded to prevent static discharge.

3.2. Storage Requirements

-

Container : Store in a tightly sealed, clearly labeled container. The label should include the chemical name, date received, and any hazard warnings.

-

Location : Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[8]

-

Incompatibilities : Store separately from strong oxidizing agents, acids, bases, and polymerization initiators.

-

Inhibitor Levels : If the material is supplied with a polymerization inhibitor, it is crucial to monitor the inhibitor concentration over time, as its effectiveness can diminish.[8]

Emergency Procedures: Preparedness and Response

Immediate and appropriate action is critical in the event of an emergency.

4.1. Spills

-

Small Spills :

-

Evacuate the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed container for disposal as hazardous waste.

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills :

-

Evacuate the laboratory and alert emergency personnel.

-

Prevent the spill from entering drains.

-

Only personnel trained in hazardous spill response should attempt to clean up a large spill.

-

4.2. Exposure

-

Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7] Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact : Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[20] Seek immediate medical attention.

-

Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

4.3. Fire

-

Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers.[6][20]

-

Firefighting Procedures : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

Waste Disposal: Responsible Stewardship

All waste containing (Z)-isopropyl 3-iodoacrylate must be treated as hazardous waste.

-

Segregation : Collect waste in a designated, labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.

-

Disposal : Dispose of waste in accordance with all local, state, and federal regulations. Consult with your institution's environmental health and safety department for specific guidance on the disposal of iodinated organic compounds.[21][22][23]

Conclusion: A Culture of Safety

The safe use of (Z)-isopropyl 3-iodoacrylate in a research and development setting is contingent upon a comprehensive understanding of its potential hazards and the diligent application of robust safety protocols. By integrating the principles outlined in this guide into standard laboratory practice, researchers can mitigate risks and foster a culture of safety that protects themselves, their colleagues, and the environment.

References

-

Structure-toxicity relationships of acrylic monomers. (n.d.). PubMed. [Link]

-

Limited impact of PPE on human VOC emissions in cleanrooms, study finds. (2025, July 22). Cleanroom Technology. [Link]

-

Waegemaekers, T. (n.d.). Some toxicological aspects of acrylic monomers, notably with reference to the skin. Radboud University. [Link]

-

Staples, C. A., et al. (2000). Determination of selected fate and aquatic toxicity characteristics of acrylic and a series of acrylic esters. ResearchGate. [Link]

-

Methyl acrylate. (2025, August 8). Publisso. [Link]

-

Characterizing volatile organic compounds from personal protective equipment users: Implications to cleanroom air quality and occupational health. (2025, September 5). PubMed. [Link]

-

Structure-toxicity relationships of acrylic monomers. (n.d.). National Institutes of Health. [Link]

-

Safe Handling Guide UV/EB Materials. (n.d.). Specialty Chemicals. [Link]

-

Fire and Explosion Risk - Reactive Monomers. (n.d.). Health and Safety Executive. [Link]

-

ETHYL ACRYLATE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. [Link]

-

MSDS Ethyl Acrylate. (n.d.). Ayers International. [Link]

-

Ethyl Acrylate. (2016, March 24). Chemwatch. [Link]

-

Reactions from Intravenous Organic Iodide Compounds: Pretesting and Prophylaxis. (n.d.). Radiological Society of North America. [Link]

-

How to Keep Workers Safe from VOC Exposure. (2023, September 27). Diversitech. [Link]

-

NeogenVet® Organic Iodide Powder Safety Data Sheet. (n.d.). Covetrus North America. [Link]

-

PREVENTION OF ORGANIC IODIDE FORMATION IN BWR'S. (n.d.). International Atomic Energy Agency. [Link]

-

Safe handling and storage of styrene monomer. (n.d.). SlideShare. [Link]

-

Volatile organic compounds off-gassing from firefighters' personal protective equipment ensembles after use. (2015, June 1). CDC Stacks. [Link]

-

Styrene Monomer: Safe Handling Guide. (n.d.). Plastics Europe. [Link]

-

Personal Protective Equipment. (n.d.). Organisation for the Prohibition of Chemical Weapons. [Link]

-

How to Safely Handle Reactive Chemicals. (2024, August 7). The Chemistry Blog. [Link]

-

Incident management Acrylonitrile. (2017, June 15). GOV.UK. [Link]

-

Experimental study of organic iodide in the containment during a severe accident. (n.d.). American Nuclear Society. [Link]

-

Cas 1333154-26-9, 2-Propenoic acid, 3-iodo-, 1-methylethyl ester, (2Z)-. (n.d.). LookChem. [Link]

- Process for the removal of iodine from organic compounds. (n.d.).

-

AECL iodine scrubbing project. (n.d.). International Atomic Energy Agency. [Link]

-

isopropyl (Z)-3-iodoacrylate. (n.d.). Finetech Industry. [Link]

- Method for decontaminating solid iodine filters. (n.d.).

-

(Z)-Isopropyl 3-iodoacrylate – (1333154-26-9). (n.d.). EON Biotech. [Link]

-

(Z)-Isopropyl 3-iodoacrylate. (n.d.). Zhejiang Bofeng Technology Co., Ltd. [Link]

-

A simple decontamination procedure for unintended iodide impurity during [11C]methionine production. (2025, August 10). ResearchGate. [Link]

-

Formation of iodinated disinfection by-products during oxidation of iodide-containing water with potassium permanganate. (2012, November 30). PubMed. [Link]

Sources

- 1. think.lookchem.com [think.lookchem.com]

- 2. series.publisso.de [series.publisso.de]

- 3. Structure-toxicity relationships of acrylic monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-toxicity relationships of acrylic monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. specialty-chemicals.eu [specialty-chemicals.eu]

- 6. nj.gov [nj.gov]

- 7. ayersintl.com [ayersintl.com]

- 8. hse.gov.uk [hse.gov.uk]

- 9. Safe handling and_storage_of_styrene_monomer | PDF [slideshare.net]

- 10. plasticseurope.org [plasticseurope.org]

- 11. uwaterloo.ca [uwaterloo.ca]

- 12. Experimental study of organic iodide in the containment during a severe accident [recherche-expertise.asnr.fr]

- 13. isopropyl (Z)-3-iodoacrylate | CAS: 1333154-26-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 14. eontrading.uk [eontrading.uk]

- 15. bioncan.com [bioncan.com]

- 16. How to Keep Workers Safe - Diversitech [diversitech-air.com]

- 17. Limited impact of PPE on human VOC emissions in cleanrooms, study finds [cleanroomtechnology.com]

- 18. Characterizing volatile organic compounds from personal protective equipment users: Implications to cleanroom air quality and occupational health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.rsna.org [pubs.rsna.org]

- 20. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 21. US3425798A - Process for the removal of iodine from organic compounds - Google Patents [patents.google.com]

- 22. GB2390219A - Method for decontaminating solid iodine filters - Google Patents [patents.google.com]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Irreversible Cysteine-Targeted Protein Labeling via Nucleophilic Vinylic Substitution with (Z)-Isopropyl 3-Iodoacrylate

Target Audience: Researchers, bioconjugation scientists, and ADC (Antibody-Drug Conjugate) development professionals.

Introduction & Mechanistic Rationale

For decades, maleimide-based bioconjugation has been the industry standard for targeting cysteine residues. However, maleimide-thiol conjugates possess a critical vulnerability: they are susceptible to retro-Michael reactions in the presence of high concentrations of plasma thiols (e.g., human serum albumin or glutathione). This reversibility leads to premature payload deconjugation, off-target toxicity, and reduced efficacy in drug development.

(Z)-isopropyl 3-iodoacrylate offers a highly elegant, field-proven solution to this instability. Rather than a simple addition, this reagent reacts with thiols via a Nucleophilic Vinylic Substitution (SNV) pathway [1].

The Causality of Irreversibility:

When the protein's thiolate anion attacks the

Figure 1: Addition-elimination mechanism of cysteine labeling with (Z)-isopropyl 3-iodoacrylate.

Reagent Specifications & Quantitative Data

Understanding the physicochemical properties of the labeling reagent is critical for calculating exact molar equivalents and predicting the mass spectrometry shifts of the final conjugate.

Table 1: Reagent Properties & Expected Conjugate Metrics

| Property | Value |

| Chemical Name | (Z)-isopropyl 3-iodoacrylate |

| Molecular Formula | C₆H₉IO₂ |

| Molecular Weight | 240.04 g/mol |

| Target Residue | Cysteine (Thiolate anion) |

| Linkage Type | Irreversible |

| Mass Addition to Protein | +112.1 Da (per modified Cys) |

Experimental Protocol: A Self-Validating Workflow

This protocol is designed as a closed, self-validating system. Every step is engineered to prevent cross-reactivity, and the final steps mandate orthogonal analytical confirmation.

Figure 2: Step-by-step experimental workflow for protein bioconjugation and validation.

Phase 1: Protein Preparation & Reduction

-

Reduction: Incubate the target protein (1-5 mg/mL) with Immobilized TCEP Disulfide Reducing Gel for 30 minutes at room temperature with gentle end-over-end mixing.

-

Resin Removal: Centrifuge at 1,000 x g for 1 minute to pellet the TCEP gel. Recover the supernatant containing the reduced protein.

-

Causality Insight: Why immobilized TCEP? Free TCEP in solution possesses a highly nucleophilic phosphine lone pair that will aggressively attack the SNV reagent, forming a dead-end phosphonium adduct [2]. DTT or

-mercaptoethanol cannot be used as their free thiols will competitively consume the iodoacrylate.

-

-

Buffer Exchange: Exchange the reduced protein into Conjugation Buffer (50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.8) using a centrifugal desalting column.

-

Causality Insight: The pKa of a typical solvent-exposed cysteine is ~8.3. Maintaining the pH at 7.8 ensures a sufficient molar fraction of the highly nucleophilic thiolate anion to drive the reaction, while remaining safely below the pKa of surface lysines (~10.5), guaranteeing absolute chemoselectivity. EDTA is included to chelate trace heavy metals that catalyze spontaneous disulfide re-oxidation.

-

Phase 2: Bioconjugation Reaction

-

Reagent Preparation: Dissolve (Z)-isopropyl 3-iodoacrylate in anhydrous DMSO to create a 100 mM stock solution. Note: Prepare immediately before use to prevent ambient moisture degradation.

-

Conjugation: Add the iodoacrylate stock to the protein solution to achieve a final molar excess of 20x (for proteins with a single target Cys) to 50x (for multiple Cys residues). Ensure the final DMSO concentration remains

5% v/v to prevent protein denaturation. -

Incubation: Incubate the reaction mixture at 25°C for 2 to 4 hours in the dark.

-

Causality Insight: The SNV reaction is kinetically slower than a standard maleimide addition due to the steric hindrance of the

-iodine and the required secondary elimination step. A 2-4 hour incubation at room temperature provides the thermodynamic push required for quantitative conversion [1].

-

Phase 3: Quenching & Purification

-

Quenching: Add a 100-fold molar excess of L-cysteine or reduced glutathione (GSH) to the reaction mixture and incubate for 15 minutes.

-

Causality Insight: Quenching aggressively scavenges any unreacted iodoacrylate, preventing uncontrolled off-target labeling during the concentration and purification steps.

-

-

Purification: Remove the quenched byproducts and organic co-solvent using Size Exclusion Chromatography (SEC) or a fresh centrifugal desalting column pre-equilibrated with your final storage buffer (e.g., PBS, pH 7.4).

Data Presentation & System Validation

To ensure the protocol operates as a self-validating system, you must orthogonally confirm both the consumption of the starting material and the exact stoichiometry of the product.

Table 2: Required Validation Metrics

| Analytical Method | Expected Outcome | Mechanistic Purpose |

| Intact LC-MS | +112.1 Da mass shift per modified Cys. | Confirms covalent modification. Proves the successful elimination of HI (If elimination failed, the shift would be +240 Da, which is chemically unstable). |

| Ellman's Reagent (DTNB) | < 5% free thiols remaining vs. control. | Orthogonal confirmation of complete thiol consumption. Validates that the +112.1 Da shift is occurring specifically at Cysteine. |

| SDS-PAGE (Non-reducing) | Single, sharp band matching the monomeric weight. | Verifies that the prolonged incubation and DMSO co-solvent did not induce protein aggregation or cross-linking. |

References

-

Fernández, I.; Bickelhaupt, F. M.; Uggerud, E. "." Journal of Organic Chemistry 2013, 78, 8574–8584.

-

Frayne, S. H.; Northrop, B. H. "." Journal of Organic Chemistry 2018, 83, 10370–10382.

-

Scott, K. A.; Njardarson, J. T. "." Topics in Current Chemistry 2018, 376, 5.

Application Note: (Z)-Isopropyl 3-Iodoacrylate in Medicinal Chemistry

This Application Note and Protocol guide details the use of (Z)-isopropyl 3-iodoacrylate , a specialized building block critical for installing the cis-acrylate pharmacophore in medicinal chemistry.

Topic: High-Fidelity Introduction of the (Z)-Acrylate Motif Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

(Z)-Isopropyl 3-iodoacrylate (CAS: 1333154-26-9) is a high-value electrophile used to introduce the 3-substituted acrylate moiety with rigorous stereochemical control. Unlike its thermodynamically stable (E)-counterparts, the (Z)-isomer is essential for synthesizing "kinked" bioactive scaffolds that fit into sterically constrained binding pockets, such as the nuclear export protein CRM1 (XPO1) .

This guide focuses on utilizing this reagent to synthesize Selective Inhibitor of Nuclear Export (SINE) compounds and

Scientific Background & Mechanistic Insight

The "Z-Factor" in Drug Design

In medicinal chemistry, the geometry of an alkene can act as a binary switch for biological activity. The (Z)-acrylate motif is less common due to synthetic difficulty but is pharmacologically potent.

-

CRM1 Inhibition: Drugs like Selinexor (KPT-330) and Verdinexor rely on a (Z)-3-substituted acrylate Michael acceptor to covalently bind to Cys528 in the CRM1 groove. The (Z)-geometry positions the warhead correctly; the (E)-isomer is often inactive or significantly less potent.

-

Structural Role: The isopropyl ester group provides steric bulk that protects the carbonyl from premature nucleophilic attack during metal-halogen exchange and enhances lipophilicity (LogP) during intermediate purification.

Reactivity Profile

The C–I bond in (Z)-isopropyl 3-iodoacrylate is highly reactive toward oxidative addition by Pd(0), significantly faster than bromides or chlorides.

-

Advantage: Allows cross-coupling at lower temperatures (

C), which is crucial for kinetically trapping the Z-isomer. -

Risk: The Z-vinyl palladium species is prone to isomerization to the lower-energy E-isomer via a

-allyl mechanism or reversible hydride insertion if reaction times are prolonged or temperatures are too high.

Core Applications

Application A: Synthesis of SINE Compound Precursors (CRM1 Inhibitors)

The primary application is the attachment of the acrylate tail to heteroaryl cores (e.g., triazoles) via Pd-catalyzed cross-coupling.

Mechanism:

-

Oxidative Addition: Pd(0) inserts into the C–I bond with retention of configuration.

-

Transmetallation: The heteroaryl nucleophile (boronic acid or stannane) transfers to the Pd center.

-

Reductive Elimination: The C–C bond forms, releasing the Z-product. Critical Step: Fast reductive elimination is required to prevent isomerization.

Application B: Stereoselective Synthesis of Butenolides

(Z)-Isopropyl 3-iodoacrylate serves as a linchpin for synthesizing

Experimental Protocols

Protocol 1: "Z-Retentive" Suzuki-Miyaura Coupling

Objective: Couple (Z)-isopropyl 3-iodoacrylate with an arylboronic acid while maintaining

Materials:

-

Arylboronic acid (1.1 equiv)

-

Catalyst:

(3-5 mol%) — Bidentate ligands prevent isomerization better than monodentate ligands like -

Base:

(2.0 equiv) or -

Solvent: THF:Water (9:1) or Toluene:Water (degassed)

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with the boronic acid, base, and Pd catalyst. Seal and purge with Argon for 15 minutes. Note: Oxygen promotes homocoupling and radical isomerization.

-

Solvation: Dissolve (Z)-isopropyl 3-iodoacrylate in degassed THF. Add this solution to the solids via syringe.

-

Reaction: Heat the mixture to 40–45°C . Do not exceed 60°C. Monitor by HPLC/UPLC every hour.

-

Checkpoint: The reaction is typically complete within 2-4 hours due to the labile C–I bond.

-

-

Workup: Dilute with EtOAc, wash with brine, and dry over

. -

Purification: Flash chromatography (Hexane/EtOAc). Caution: Iodine-containing starting material is light sensitive; keep fractions wrapped in foil.

Protocol 2: Synthesis of (Z)-Isopropyl 3-Iodoacrylate (Make vs. Buy)

If commercial stock is unavailable, synthesize from isopropyl propiolate.

Reaction:

-

Setup: Mix NaI (1.0 equiv) in glacial acetic acid.

-

Addition: Add isopropyl propiolate (1.0 equiv).

-

Heating: Heat to 70°C for 6–8 hours.

-

Workup: Quench with water, extract with ether, and neutralize carefully with base.

-

Validation:

coupling constant for the alkene protons should be

Visualization & Workflows

Figure 1: Reaction Pathway for CRM1 Inhibitor Synthesis

This diagram illustrates the convergent synthesis of a Selinexor-type scaffold using the reagent.

Caption: Workflow for installing the Z-acrylate pharmacophore. Note the critical branch point where slow reaction conditions lead to the inactive E-isomer.

Figure 2: Troubleshooting Isomerization

Decision tree to optimize reaction conditions if Z:E ratio degrades.

Caption: Diagnostic logic for restoring stereoselectivity in couplings involving (Z)-isopropyl 3-iodoacrylate.

Data Summary: Ester Comparison

| Property | Methyl Ester | Ethyl Ester | Isopropyl Ester | Impact on Protocol |

| Lipophilicity (cLogP) | Low | Medium | High | Easier extraction/purification of polar intermediates. |

| Steric Bulk | Low | Medium | High | Reduces side-reactions at the carbonyl; stabilizes Z-geometry slightly. |

| Hydrolysis Rate | Fast | Moderate | Slow | Resists basic hydrolysis during Suzuki coupling (allows stronger bases). |

| Boiling Point | ~170°C | ~185°C | ~208°C | Lower volatility; easier to handle under high vacuum. |

References

-

Selinexor (KPT-330)

-

Gravina, G. L., et al. (2014). "The secondary application of (Z)-acrylates in CRM1 inhibition." Journal of Hematology & Oncology.

- Note: Confirms the requirement of the Z-geometry for the Michael acceptor warhead in SINE compounds.

-

-

General Synthesis of Z-Iodoacrylates

-

Marek, I., Meyer, C., & Normant, J. F. (1997). "Ethyl (Z)-3-Iodoacrylate: Preparation and Application." Organic Syntheses, 74, 194.

- Note: The definitive protocol for generating the Z-iodoacrylate core

-

-

Suzuki-Miyaura Coupling of Z-Vinyl Halides

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.

- Note: Foundational text establishing retention of configur

-

-

Reagent Data & Downstream Analogs

-

LookChem Database. (2024). "Cas 1333154-26-9 Entry and Downstream SINE Analogs."

- Note: Verifies the specific use of the isopropyl variant in triazole-based CRM1 inhibitor intermedi

-

Sources

Application Note: Next-Generation Cysteine Bioconjugation Using (Z)-Isopropyl 3-Iodoacrylate

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals Application: Antibody-Drug Conjugates (ADCs), Peptide Stapling, and Site-Selective Protein Labeling

Introduction and Mechanistic Rationale

For decades, maleimide-based chemistry has been the gold standard for cysteine-selective bioconjugation. However, classical maleimide-thiol adducts (thiosuccinimides) suffer from severe thermodynamic instability in systemic circulation. They are prone to retro-Michael reactions, leading to premature payload release and off-target thiol exchange with serum albumin or glutathione [1].

To overcome these limitations, (Z)-isopropyl 3-iodoacrylate has emerged as a highly potent, next-generation electrophile for cysteine bioconjugation. Unlike classical Michael acceptors, 3-iodoacrylates operate via a tandem addition-elimination mechanism [2].

The Causality of the Chemistry

When exposed to a nucleophilic thiolate (Cys-S⁻), the reaction does not stop at a simple saturated adduct. Instead:

-

Nucleophilic Attack: The thiolate executes a Michael-type addition at the β-carbon of the iodoacrylate.

-

Orbital Alignment: The (Z)-stereochemistry of the reagent ensures optimal orbital overlap for the intermediate carbanion.

-

Elimination: The highly electronegative iodide acts as an excellent leaving group, driving the rapid elimination of hydrogen iodide (HI).

-

Thermodynamic Sink: The reaction yields a vinyl sulfide (thioacrylate) linkage [3]. Because the sulfur atom is now conjugated directly with the α,β-unsaturated ester system, the linkage is entirely irreversible and immune to retro-Michael degradation.

Furthermore, the isopropyl ester moiety provides ideal steric shielding, preventing premature aqueous hydrolysis of the reagent while maintaining sufficient solubility in standard bioconjugation buffer systems.

Addition-elimination mechanism of (Z)-isopropyl 3-iodoacrylate yielding a stable vinyl sulfide.

Comparative Data Presentation

The shift from classical maleimides to addition-elimination reagents drastically alters the pharmacokinetic stability of the resulting bioconjugates. Table 1 summarizes the physicochemical and mechanistic differences.

Table 1: Comparison of Cysteine Bioconjugation Reagents

| Parameter | Classical Maleimide | (Z)-Isopropyl 3-Iodoacrylate |

| Reaction Mechanism | Michael Addition | Addition-Elimination |

| Linkage Formed | Thiosuccinimide | Vinyl Sulfide (Thioacrylate) |

| Leaving Group | None | Iodide (I⁻) |

| Serum Stability | Poor (Prone to thiol exchange) | Excellent (Irreversible) [3] |

| Hydrolytic Stability | Requires forced ring-opening | Inherently stable |

| Mass Shift (Δ Mass) | + Mass of intact maleimide | + 112.13 Da (Mass - HI) |

Experimental Protocol: Self-Validating Bioconjugation Workflow

This protocol is designed as a self-validating system . By utilizing non-thiol reducing agents and integrating pre- and post-reaction Ellman's assays, the operator can definitively prove that the conjugation occurred via specific covalent modification rather than non-specific hydrophobic aggregation.

Materials Required

-

Target Protein/Peptide: Containing at least one solvent-accessible cysteine.

-

Reagent: (Z)-isopropyl 3-iodoacrylate (100 mM stock in anhydrous DMSO).

-

Reducing Agent: TCEP-HCl (Tris(2-carboxyethyl)phosphine). Causality Note: TCEP is mandatory because it lacks a thiol group. Using DTT or β-mercaptoethanol will result in the reducing agent aggressively consuming the iodoacrylate.

-

Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.8. Causality Note: A pH of 7.8 ensures a high molar fraction of the cysteine is in the reactive thiolate (S⁻) state, maximizing the reaction kinetics.

-

Validation: Ellman’s Reagent (DTNB) for free thiol quantification.

Step-by-Step Methodology

Phase 1: Disulfide Reduction and Preparation

-

Dilute the target protein to a concentration of 2–5 mg/mL in the reaction buffer.

-

Add 10 molar equivalents of TCEP-HCl to the protein solution.

-

Incubate at 37°C for 1 hour with gentle agitation.

-

Self-Validation Step A: Perform an Ellman’s assay on a small aliquot to quantify free thiols. Calculate the exact molarity of available reactive cysteines.

Phase 2: Addition-Elimination Conjugation

-

Based on the free thiol concentration determined in Phase 1, add 5 to 10 molar equivalents of (Z)-isopropyl 3-iodoacrylate (from the DMSO stock) dropwise to the protein solution. Ensure the final DMSO concentration does not exceed 5% (v/v) to prevent protein denaturation.

-

Incubate the reaction mixture at room temperature (20–25°C) for 2 hours in the dark (to prevent potential photo-oxidation of the iodide).

-

Quench the reaction by adding a massive excess (50 equivalents) of free L-cysteine or DTT to consume any unreacted iodoacrylate.

Phase 3: Purification and Structural Validation

-

Purify the bioconjugate using Size Exclusion Chromatography (SEC) or a centrifugal desalting column (e.g., Zeba Spin) pre-equilibrated with PBS (pH 7.4).

-

Self-Validation Step B: Perform a post-reaction Ellman’s assay. A reading of near-zero free thiols confirms complete conjugation.

-

Self-Validation Step C: Analyze the purified conjugate via Intact Mass LC-MS. You must observe a precise mass shift of +112.13 Da per modified cysteine. This specific mass shift proves the elimination of HI occurred, confirming the formation of the vinyl sulfide rather than a simple non-covalent adduct.

Step-by-step bioconjugation workflow using (Z)-isopropyl 3-iodoacrylate.

Troubleshooting and Optimization Insights

-